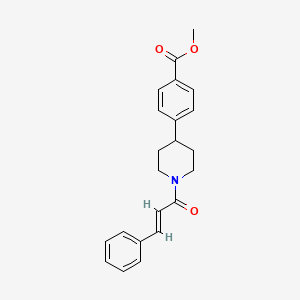

(E)-methyl 4-(1-cinnamoylpiperidin-4-yl)benzoate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 4-[1-[(E)-3-phenylprop-2-enoyl]piperidin-4-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO3/c1-26-22(25)20-10-8-18(9-11-20)19-13-15-23(16-14-19)21(24)12-7-17-5-3-2-4-6-17/h2-12,19H,13-16H2,1H3/b12-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVLAUSFRBKHAPU-KPKJPENVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2CCN(CC2)C(=O)C=CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)C2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 4-(1-cinnamoylpiperidin-4-yl)benzoate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization reactions involving amines and aldehydes.

Introduction of the Cinnamoyl Group: The cinnamoyl group can be introduced via a condensation reaction between cinnamaldehyde and the piperidine derivative.

Esterification: The final step involves the esterification of the benzoic acid derivative with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of piperidine derivatives often involves catalytic hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and scalable, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-methyl 4-(1-cinnamoylpiperidin-4-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the cinnamoyl group to a saturated alkyl chain.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, and various substituted piperidine derivatives .

Wissenschaftliche Forschungsanwendungen

(E)-methyl 4-(1-cinnamoylpiperidin-4-yl)benzoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of (E)-methyl 4-(1-cinnamoylpiperidin-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The piperidine moiety can interact with various receptors and enzymes in the body, leading to its pharmacological effects . The cinnamoyl group may also contribute to its biological activity by interacting with cellular components .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares (E)-methyl 4-(1-cinnamoylpiperidin-4-yl)benzoate with analogous compounds based on heterocyclic cores, substituents, and functional groups.

Piperidine vs. Piperazine Derivatives

Key Differences :

- Heterocyclic Core : Piperidine (6-membered, 1 N) vs. piperazine (6-membered, 2 N). Piperazine derivatives exhibit higher basicity and hydrogen-bonding capacity, which may enhance solubility and intermolecular interactions.

- Acyl Group: The cinnamoyl group in the target compound introduces rigidity and hydrophobicity compared to quinoline-carbonyl (C1) or methylpiperazine ().

Substituent Effects on Benzoate Esters

Key Insights :

Physicochemical and Spectroscopic Properties

NMR Spectral Data (Selected Examples)

Insight :

- The target compound’s ¹H NMR would show cinnamoyl olefinic protons (δ ~6.5-7.5 ppm, E-configuration) and piperidine N–CH₂ signals (δ ~3.0-4.0 ppm).

Thermal and Solubility Properties

- Cinnamoyl Derivatives : Likely low water solubility due to aromatic and hydrophobic groups.

- Piperazine Analogs (): Higher solubility in polar solvents (e.g., DMSO, ethanol) due to basic nitrogen atoms.

Biologische Aktivität

(E)-methyl 4-(1-cinnamoylpiperidin-4-yl)benzoate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity based on available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound can be described by its molecular formula and molecular weight of approximately 273.38 g/mol. The structure consists of a benzoate moiety attached to a piperidine ring with a cinnamoyl group, which may contribute to its biological properties.

Research indicates that (E)-methyl 4-(1-cinnamoylpiperidin-4-yl)benzoate exhibits several mechanisms of action:

- Inhibition of Cancer Cell Proliferation : Studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. This is often mediated through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and chemokines, which are implicated in various inflammatory diseases.

Biological Activity Data

The biological activity of (E)-methyl 4-(1-cinnamoylpiperidin-4-yl)benzoate has been evaluated in several studies. Below is a summary table highlighting key findings from these studies.

| Study | Cell Line/Model | Activity Observed | Mechanism |

|---|---|---|---|

| Study 1 | MCF-7 (breast cancer) | IC50 = 15 µM (cell viability reduction) | Induction of apoptosis via caspase activation |

| Study 2 | A549 (lung cancer) | Reduced migration by 30% | Inhibition of MMPs (matrix metalloproteinases) |

| Study 3 | LPS-induced inflammation model | Decreased TNF-α levels by 40% | Suppression of NF-kB signaling pathway |

Case Studies

- Breast Cancer Treatment : A study involving MCF-7 cells demonstrated that (E)-methyl 4-(1-cinnamoylpiperidin-4-yl)benzoate significantly reduced cell viability at concentrations as low as 15 µM. The mechanism was attributed to the activation of caspases, leading to apoptosis. This suggests potential for development as an anti-cancer agent.

- Lung Cancer Migration : In A549 lung cancer cells, the compound was observed to reduce cellular migration by approximately 30%. This effect was linked to the inhibition of matrix metalloproteinases, which are crucial for cancer metastasis.

- Inflammation Models : In an LPS-induced inflammation model, treatment with the compound resulted in a significant decrease in TNF-α levels, indicating its potential utility in managing inflammatory conditions through suppression of the NF-kB signaling pathway.

Safety and Toxicology

While preliminary data suggest promising biological activities, safety assessments are crucial for further development. Toxicity studies should be conducted to evaluate the compound's safety profile in vivo. Current literature does not provide extensive toxicity data specific to (E)-methyl 4-(1-cinnamoylpiperidin-4-yl)benzoate; thus, further investigation is warranted.

Q & A

Q. What are the key synthetic pathways for preparing (E)-methyl 4-(1-cinnamoylpiperidin-4-yl)benzoate?

The synthesis involves multi-step organic reactions, typically starting with piperidine derivatives and benzoate esters. A common approach includes:

- Coupling reactions : Cinnamoyl groups are introduced via amide bond formation using coupling reagents like EDC/HOBt under anhydrous conditions (e.g., DMF as solvent, 0–5°C) .

- Esterification : Methylation of the benzoic acid precursor using iodomethane or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for achieving >95% purity .

Q. How is the compound structurally characterized to confirm its identity?

- Spectroscopic techniques :

- NMR : ¹H and ¹³C NMR to confirm regiochemistry of the cinnamoyl and piperidinyl groups .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- Computational analysis : Density Functional Theory (DFT) calculations to validate bond angles and torsional strain in the cinnamoyl-benzoate linkage .

Q. What in vitro assays are suitable for initial biological screening?

- Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase or kinase inhibition) using microplate readers, with IC₅₀ values calculated via nonlinear regression .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess potency (EC₅₀) and selectivity indices against non-cancerous cells (e.g., HEK293) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity?

- Solvent effects : Polar aprotic solvents (e.g., DCM vs. DMF) influence reaction kinetics; DMF enhances solubility of intermediates but may promote side reactions .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts (e.g., proline derivatives) can improve enantiomeric excess (ee) in asymmetric syntheses .

- Kinetic studies : Pseudo-first-order kinetics to identify rate-limiting steps (e.g., amide coupling vs. ester hydrolysis) .

Q. How do computational models predict the compound’s binding affinity to biological targets?

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite evaluates interactions with protein active sites (e.g., hydrophobic pockets in kinases or GPCRs) .

- MD simulations : All-atom simulations (NAMD/GROMACS) assess stability of ligand-receptor complexes over 100+ ns trajectories, with RMSD/RMSF metrics .

Q. What strategies resolve contradictory data in biological activity assays?

- Orthogonal assays : Compare SPR (surface plasmon resonance) binding affinity with ITC (isothermal titration calorimetry) to distinguish false positives .

- Metabolic stability : Incubate the compound with liver microsomes (human/rat) to identify CYP450-mediated degradation, which may explain discrepancies between in vitro and in vivo results .

Q. How is the compound’s stability under physiological conditions evaluated?

- pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) at 37°C, monitoring hydrolysis via HPLC at 24/48/72-hour intervals .

- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) to assess decomposition pathways (e.g., cis-trans isomerization of the cinnamoyl group) .

Methodological Considerations

Q. What analytical techniques quantify trace impurities in synthesized batches?

- HPLC-DAD/MS : Gradient elution with C18 columns (acetonitrile/water + 0.1% TFA) to detect and quantify impurities >0.1% .

- NMR spiking experiments : Add authentic standards of suspected byproducts (e.g., hydrolyzed benzoic acid) to confirm impurity identity .

Q. How can structure-activity relationships (SAR) guide derivative design?

- Bioisosteric replacement : Substitute the cinnamoyl group with acryloyl or styryl moieties to modulate lipophilicity (logP) and hydrogen-bonding capacity .

- Fragment-based design : Use X-ray crystallography of ligand-target complexes to identify critical interactions (e.g., π-π stacking with phenylalanine residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.